2,4'-Dimethoxy-biphenyl-4-acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 272.3 g/mol. This compound is classified as an aromatic carboxylic acid due to the presence of a carboxylic acid functional group attached to a biphenyl structure. The compound is identified by its CAS number 296777-84-9 and has been noted for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis .
The synthesis of 2,4'-Dimethoxy-biphenyl-4-acetic acid typically involves the following methods:
Technical details regarding conditions (temperature, pressure, and reaction time) are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory practices .
The molecular structure of 2,4'-Dimethoxy-biphenyl-4-acetic acid features:
The structural representation can be denoted using SMILES notation as COC1=CC=C(C2=CC=C(CC(=O)O)C=C2OC)C=C1, which reflects its complex connectivity .
The chemical behavior of 2,4'-Dimethoxy-biphenyl-4-acetic acid can be characterized by several key reactions:
These reactions highlight the versatility of 2,4'-Dimethoxy-biphenyl-4-acetic acid in organic synthesis and its potential utility in creating more complex molecules .
The mechanism of action for compounds like 2,4'-Dimethoxy-biphenyl-4-acetic acid often involves:
Detailed studies are required to elucidate specific pathways and interactions within biological systems .
Key physical and chemical properties of 2,4'-Dimethoxy-biphenyl-4-acetic acid include:
2,4'-Dimethoxy-biphenyl-4-acetic acid has potential applications in several scientific fields:
Further research is necessary to fully explore its capabilities and establish protocols for safe handling and application in laboratory settings .
The Suzuki-Miyaura cross-coupling stands as the cornerstone methodology for constructing the unsymmetrical biphenyl core of 2,4'-dimethoxy-biphenyl-4-acetic acid (CAS 6135-88-2). This reaction typically pairs a boronic acid derivative (e.g., 2-methoxyphenylboronic acid) with a halogenated phenylacetic acid precursor (e.g., methyl 4-bromophenylacetate), facilitated by palladium catalysts. Key advancements focus on enhancing efficiency and sustainability:
Table 1: Palladium-Catalyzed Suzuki-Miyaura Conditions for Biphenyl Formation
| Catalyst System | Ligand | Base | Solvent System | Aryl Halide | Reported Yield Range | Key Advantage |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/EtOH/H₂O | Bromide | 70-85% | Standard conditions |
| POPd | Phosphinous Acid | K₂CO₃ | H₂O / TBAB | Bromide/Iodide | 85-95% | Aqueous phase, no co-solvent |
| Pd-NiXantphos | NiXantphos | KOH | THF | Chloride | 75-88% | Mild conditions (RT), aryl chlorides |
Installing substituents ortho to existing methoxy groups or on the phenylacetic acid ring often leverages Directed ortho-Metalation (DoM) strategies. The strongly coordinating dimethylamino group (from temporary conversion of the methoxy to dimethylamino via Pd-catalyzed amination) or the carboxylic acid/acetate itself can serve as directing groups for regioselective lithiation and subsequent electrophilic quenching [4] [8] [10].
Oxazolines serve as versatile chiral auxiliaries and protected carboxylic acid equivalents in stereoselective synthesis. While direct application to 2,4'-dimethoxy-biphenyl-4-acetic acid isn't detailed in the results, the Meyers' synthesis of related dimethoxybiphenyl aldehydes illustrates their power for biphenyl formation with potential for chirality induction [2].
Significant efforts focus on improving the environmental footprint of synthesizing complex molecules like 2,4'-dimethoxy-biphenyl-4-acetic acid:
Table 2: Comparison of Green Metrics: Conventional vs. Microwave-Assisted Synthesis
| Green Metric | Conventional Heating | Microwave Irradiation | Improvement |
|---|---|---|---|
| Reaction Time | 90 min | 5 min | 18x faster |
| Isolated Yield (%) | 73 | 84 | +11% |
| Reaction Mass Efficiency (RME) | 66.67% | 76.55% | +9.88% |
| Process Mass Intensity (PMI) | Higher | Lower | Reduced Waste |
| E-factor | Higher | Lower | Reduced Waste |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1